2-Methoxypyrimidine-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

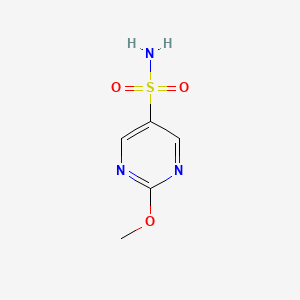

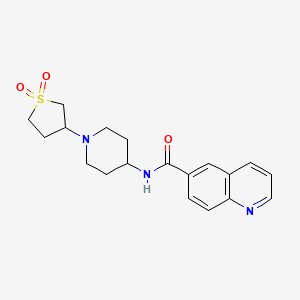

2-Methoxypyrimidine-5-sulfonamide is a chemical compound with the molecular formula C5H7N3O3S . It has a molecular weight of 189.19 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a methoxy group at the 2-position and a sulfonamide group at the 5-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, sulfonamides in general are known to exhibit a range of pharmacological activities .Scientific Research Applications

Antimicrobial Activity

2-Methoxypyrimidine-5-sulfonamide derivatives demonstrate antimicrobial properties. For instance, thiazolopyrimidine-based sulfonamides, synthesized from 2-methoxy benzoic acid, exhibit in vitro antimicrobial activity against various bacterial and fungal strains, as well as antitubercular activity against H37Rv (Patel, Purohit, & Rajani, 2014).

Anticancer and Antituberculosis Activity

New sulfonamide derivatives synthesized from 4-methoxyacetophenone have been screened for anticancer and antituberculosis activity. Some of these compounds showed significant inhibition of various human cancer cell lines and also demonstrated activity against Mycobacterium tuberculosis H37Rv (Castaño et al., 2019).

Herbicide Development

This compound derivatives are also used in the development of herbicides. For example, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide has been developed as a new herbicidal compound. It displays significant in vivo post-emergent herbicidal activity and safety to certain crops (Chen et al., 2009).

Hypoglycemic Activity

Sulfonamides with hypoglycemic activity have been studied, particularly those substituted in the 5 position of the pyrimidine ring. Quantitative structure-activity relationship studies suggest a correlation between these compounds and hypoglycemic activity (Seydel, Ahrens, & Losert, 1975).

Synthesis of Mesosulfuron-methyl

This compound derivatives play a role in synthesizing compounds like mesosulfuron-methyl, a key intermediate in the development of certain chemicals (Li Hong-bo, 2013).

Photocatalytic Oxidation

These compounds are involved in studies related to the photocatalytic oxidation of sulfonamides, which is significant in the removal of certain antibacterial agents from wastewater (Guo, Xu, Zhang, & He, 2012).

Mechanism of Action

The mechanism of action for sulfonamides, the class of drugs to which 2-Methoxypyrimidine-5-sulfonamide belongs, involves inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Properties

IUPAC Name |

2-methoxypyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNWQFFRYGFGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2817922.png)

![Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2817924.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2817925.png)

![2-imino-1-(2-methoxyethyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2817926.png)

![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2817929.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2817932.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)

![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)